molecular formula C13H16F3N3O2 B8510747 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B8510747
M. Wt: 303.28 g/mol
InChI Key: OQUBJMPZLVFOHL-UHFFFAOYSA-N
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Patent
US09296693B2

Procedure details

Intermediate 42 (152 mg, 0.5 mmol) was reacted with methanesulfonyl chloride by Method E. Recrystallization from EtOAc:acetone afforded compound 55 (160 mg, 84%) as a white solid: Mp 233-234° C. 1H NMR (500 MHz, DMSO-d6) δ 8.57 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.6 Hz, 2H), 6.29 (d, J=7.5 Hz, 1H), 3.64-3.55 (m, 1H), 3.47 (d, J=12.2 Hz, 2H), 2.91-2.84 (m, 5H), 1.94-1.88 (m, 2H), 1.50-1.40 (m, 2H). Purity 98%. HRMS calculated for C14H18F3N3O4S−H+ 380.0892. found (ESI(−), [M−H]) 380.0931.
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=2)=[O:9])[CH2:3][CH2:2]1.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>>[CH3:22][S:23]([N:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]([F:19])([F:20])[F:21])=[CH:13][CH:12]=2)=[O:9])[CH2:3][CH2:2]1)(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOAc

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.